Piperidylthiambutene hydrochloride

Description

Properties

IUPAC Name |

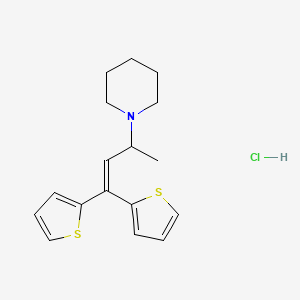

1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NS2.ClH/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17;/h5-8,11-14H,2-4,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHZKXPFTYSUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidylthiambutene involves a Grignard reaction between 3-Piperidinobutyric acid ethyl ester and 2-Bromothiophene. The reaction proceeds as follows:

Grignard Reaction: The Grignard reagent is prepared by reacting 2-Bromothiophene with magnesium in anhydrous ether.

Addition Reaction: The Grignard reagent is then added to 3-Piperidinobutyric acid ethyl ester to form the intermediate product.

Dehydration: The intermediate product undergoes dehydration in acidic conditions to yield Piperidylthiambutene.

Industrial Production Methods: Industrial production methods for Piperidylthiambutene are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Piperidylthiambutene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Piperidylthiambutene can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products:

Oxidation: Oxidized derivatives of Piperidylthiambutene.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted Piperidylthiambutene derivatives with various functional groups.

Scientific Research Applications

Piperidylthiambutene has several scientific research applications, including:

Mechanism of Action

Piperidylthiambutene exerts its effects by acting as an agonist at the mu-opioid receptor. This interaction leads to the activation of G-protein coupled pathways, resulting in analgesic effects. The compound’s mechanism of action is similar to that of other opioids, involving the inhibition of neurotransmitter release and modulation of pain perception .

Comparison with Similar Compounds

1-(1-Methyl-3,3-diphenylpropyl)-piperidine Hydrochloride (CAS 110246-09-8)

- Molecular Formula : Likely C₂₁H₂₅N·HCl (inferred from ).

- Key Differences: Replaces thienyl groups with phenyl rings, increasing aromaticity but removing sulfur atoms. Higher molecular weight (~340 g/mol estimated) compared to the target compound (303.48 g/mol). Applications: Used as a pharmaceutical reference standard ().

Pitolisant Hydrochloride (CAS 903576-44-3)

- Molecular Formula: C₁₇H₂₆ClNO·HCl ().

- Structure : Contains a 4-chlorophenyl group linked via a propoxypropyl chain to the piperidine ring.

- Key Differences :

3-Methyl PCP Hydrochloride (CAS 91164-59-9)

- Molecular Formula : C₁₈H₂₇N·HCl ().

- Structure : Arylcyclohexylamine with a 3-methylphenyl group and cyclohexyl ring.

- Key Differences: Pharmacological Class: NMDA receptor antagonist (), contrasting with the unknown mechanism of the target compound. Structural complexity from the cyclohexyl group may reduce metabolic stability compared to simpler propenyl-substituted piperidines.

UK-78282 Monohydrochloride (CAS 136647-02-4)

- Molecular Formula: C₂₉H₃₅NO₂·HCl ().

- Structure : Features diphenylmethoxy and 4-methoxyphenylpropyl substituents.

- Key Differences :

Comparative Data Table

Key Findings and Implications

- Thienyl vs. Phenyl Substitution : Thienyl groups introduce sulfur atoms, which may enhance metabolic stability or alter binding kinetics compared to phenyl analogs. However, phenyl-substituted compounds (e.g., CAS 110246-09-8) are more common in pharmaceuticals due to synthetic accessibility.

- Pharmacological Diversity: Minor structural changes drastically alter applications. For example, Pitolisant’s ether linkage and chlorophenyl group enable CNS activity, while UK-78282’s bulky substituents favor ion channel interactions.

- Reference Standards : The target compound and its diphenyl analog are used as reference materials (), highlighting their role in quality control during drug development.

Biological Activity

1-(1-Methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine monohydrochloride, also known as Piperidylthiambutene, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Formula: C17H21NS2

Molar Mass: 303.49 g/mol

CAS Number: 54160-31-5

The structural formula of the compound indicates the presence of a piperidine ring substituted with a thienyl group, which is crucial for its biological activity.

Antitussive Effects

Research has indicated that Piperidylthiambutene possesses antitussive properties. A study conducted on its metabolism demonstrated that it effectively suppresses cough reflexes in animal models. The compound was analyzed using thin-layer chromatography and colorimetry to assess its pharmacokinetics and efficacy in vivo .

Neurological Implications

The compound's interaction with the central nervous system (CNS) has been explored in various studies. Its structural similarity to other piperidine derivatives suggests potential neuroactivity. For instance, compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin .

Case Studies

- Study on Metabolism:

- Antitussive Activity:

The proposed mechanism of action for Piperidylthiambutene involves modulation of neurotransmitter pathways. It is hypothesized that the thienyl moiety enhances binding affinity to CNS receptors, potentially affecting both excitatory and inhibitory neurotransmission. This dual action may contribute to its antitussive and possibly analgesic effects.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing and purifying this piperidine derivative?

Synthesis of structurally similar piperidine hydrochlorides often involves nucleophilic substitution or condensation reactions. For example, describes a Claisen-Schmidt condensation using ethanol and thionyl chloride to synthesize enone derivatives, which could be adapted for this compound. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with chloroform/methanol) is recommended. HPLC (≥98% purity, as in ) ensures final purity validation .

Q. How can researchers determine solubility and stability in aqueous buffers for pharmacological assays?

Use shake-flask methods: Dissolve the compound in DMSO (stock solution), then dilute in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Monitor solubility via UV-Vis spectroscopy at λmax (likely 250-300 nm for thienyl groups). Stability studies require HPLC analysis at timed intervals (0–48 hours) under controlled temperature (25°C and 37°C) .

Q. What spectroscopic techniques are suitable for structural characterization?

- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm piperidine ring protons (δ 1.5–3.5 ppm) and thienyl substituents (δ 6.5–7.5 ppm).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretch) and 2500–2800 cm⁻¹ (HCl salt).

- HRMS : ESI+ mode to verify [M+H]+ ion matching the molecular formula (e.g., C₁₇H₂₀ClNS₂ for this compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility or salt formation. Strategies:

Q. What in vitro assays are appropriate for evaluating its potential as a CNS-targeting agent?

Given structural similarity to potassium channel blockers ( ) and phencyclidine derivatives ( ):

Q. How to optimize reaction yields when scaling up synthesis?

Common issues with thienyl substituents include steric hindrance and oxidation. Mitigation:

- Use inert atmosphere (N₂/Ar) and dry solvents.

- Optimize stoichiometry (e.g., 1.2 equivalents of thienyl aldehyde for condensation).

- Employ microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce side reactions .

Q. What strategies validate target engagement in complex biological matrices?

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Plasma protein binding : Equilibrium dialysis followed by LC-MS.

- Autoradiography : Use tritiated or ¹⁴C-labeled analogs (synthesized via Pd-catalyzed coupling) to track tissue distribution .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.